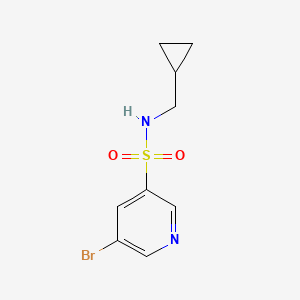

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

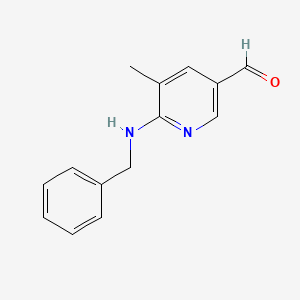

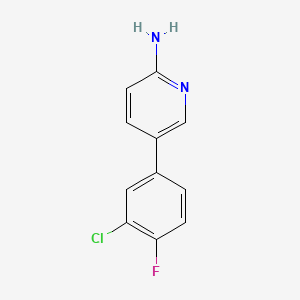

“5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonamide group (SO2NH2), a bromine atom, and a cyclopropylmethyl group attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the exact three-dimensional arrangement of atoms in such a compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., would depend on the specific arrangement and types of atoms in the compound .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antitumor Activity

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide: has been identified as a compound with significant potential in medicinal chemistry, particularly in the development of antitumor agents . The compound’s ability to inhibit PI3Kα kinase, a protein implicated in cancer cell growth and survival, highlights its relevance in oncology research. With IC50 values of 1.08 and 2.69 μM, the compound demonstrates potent inhibitory effects, suggesting its utility in designing novel anticancer drugs .

Biochemistry: Enzyme Inhibition

In the realm of biochemistry, this compound serves as an inhibitor for enzymes like phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to important biochemical insights and therapeutic applications, particularly in diseases where these pathways are dysregulated.

Pharmacology: Drug Design

The structural features of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide make it a valuable scaffold in pharmacology for drug design . Its sulfonamide group is a common moiety in many therapeutic agents, offering a versatile platform for the synthesis of compounds with varied biological activities, including antibacterial, antiviral, and antidiabetic properties.

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can potentially be used in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . The presence of the bromo group makes it a suitable candidate for acting as an electrophile in such reactions, facilitating the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Material Science: Chiroptical Properties

The chiroptical properties of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide derivatives can be explored in material science . These properties are essential for the development of materials with specific optical activities, which have applications ranging from advanced display technologies to sensors.

Analytical Chemistry: Structural Analysis

In analytical chemistry, the compound’s derivatives have been used to confirm absolute configurations through techniques like electronic circular dichroism (ECD) and optical rotation (OR) . This is crucial for understanding the stereochemistry of molecules, which can have profound effects on their chemical behavior and interaction with biological systems.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHZMORWTILVHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)